molecular formula C12H20N4O B2791824 3-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1856102-36-7

3-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2791824
CAS No.: 1856102-36-7
M. Wt: 236.319
InChI Key: RJUNJOZGMQGLDF-UHFFFAOYSA-N
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Description

3-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C12H20N4O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an amino group, a cyclohexyl group, and an ethyl group attached to the pyrazole ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid with cyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide is unique due to the presence of both the cyclohexyl and ethyl groups, which can enhance its binding affinity to specific targets and improve its pharmacokinetic properties. This makes it a valuable compound for further research and development in various fields .

Properties

IUPAC Name

5-amino-N-cyclohexyl-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-2-16-10(8-11(13)15-16)12(17)14-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUNJOZGMQGLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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